3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride
Overview
Description
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, also known as MBOC-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzoxazole derivatives and is widely used as a reagent in organic synthesis and biochemical research.
Mechanism Of Action
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride works by reacting with amino and thiol groups in biological molecules. The reaction leads to the formation of covalent bonds between 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride and the target molecule, resulting in the modification of the molecule. This modification can be used to study the structure and function of biological molecules, as well as to develop new drugs and therapies.
Biochemical And Physiological Effects
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been used to modify enzymes and receptors, resulting in changes in their activity and function. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has also been used to study protein-protein interactions and protein-DNA interactions. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been used to develop new imaging agents for the detection of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its ease of use and versatility. It can be used in a wide range of applications, from peptide synthesis to protein modification. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is stable and has a long shelf life, making it a reliable reagent for scientific research. However, one limitation of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its potential toxicity. It should be handled with care and disposed of properly to avoid any negative effects on the environment or human health.
Future Directions
There are many potential future directions for the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research. One area of interest is the development of new imaging agents for the detection of cancer and other diseases. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could also be used to study the structure and function of proteins and enzymes, leading to the development of new drugs and therapies. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength. Overall, the potential applications of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research are vast and exciting.
Conclusion
In conclusion, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is a versatile and valuable reagent for scientific research. Its unique properties and potential applications make it an important tool for the study of biological molecules and the development of new drugs and therapies. The synthesis method for 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is simple and efficient, making it easily accessible for scientific research. While there are some limitations to the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, its potential for future applications is vast and exciting.
Scientific Research Applications
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptides and proteins, as well as in the preparation of fluorescent probes for biochemical assays. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is also used in the modification of amino acids and nucleotides, which are important building blocks of biological molecules. The unique properties of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride make it an ideal reagent for these applications.
properties
CAS RN |
154780-55-9 |
---|---|
Product Name |
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride |
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c1-11-6-4-5(8(10)12)2-3-7(6)14-9(11)13/h2-4H,1H3 |
InChI Key |
VCXBKLPKJSJTFN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O |
synonyms |
5-Benzoxazolecarbonyl chloride, 2,3-dihydro-3-methyl-2-oxo- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.